molecular formula C26H32FN3O3S B2588690 4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 932500-07-7

4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide

Cat. No.: B2588690
CAS No.: 932500-07-7
M. Wt: 485.62
InChI Key: POOKUJGSJNGFKS-UHFFFAOYSA-N
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Description

The compound “4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved through a metal-free C-3 chalcogenation process . This operationally simple reaction proceeds under mild conditions and can be executed on a gram scale .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing derivatives related to the compound , exploring their chemical properties and potential as intermediates for further chemical reactions. For instance, studies have focused on synthesizing polyamides containing nucleobase analogs, such as uracil and adenine, through reactions involving similar structural motifs. These syntheses involve steps like addition reactions, hydrolysis, and polycondensation, yielding polymers with potential applications in biomaterials and drug delivery systems (Hattori & Kinoshita, 1979).

Biological Activity and Potential Applications

Several studies have investigated the biological activities of compounds with structures closely related to the compound , particularly focusing on their potential as antimicrobial, antitumor, and receptor antagonist agents. For example, compounds designed around similar structural frameworks have been evaluated for their efficacy against various cancer cell lines, highlighting the critical role of specific functional groups in enhancing biological activity (Hosamani et al., 2015). Another area of interest includes the development of fluorine-18-labeled antagonists for imaging studies, illustrating the utility of fluorinated compounds in diagnostic applications (Lang et al., 1999).

Antimicrobial and Antifungal Activities

The exploration of novel antimicrobial and antifungal agents remains a critical area of research, with some studies focusing on the synthesis of new derivatives that exhibit significant activities against a range of pathogens. This includes the development of compounds with potential as treatments for infections resistant to current medications. Synthesis approaches often involve combining various chemical scaffolds to enhance the biological activity of the resulting compounds (Desai et al., 2013).

Properties

IUPAC Name

4-[[1-[(3-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-2-3-4-13-28-24(31)20-10-8-18(9-11-20)16-30-25(32)23-22(12-14-34-23)29(26(30)33)17-19-6-5-7-21(27)15-19/h5-7,12,14-15,18,20H,2-4,8-11,13,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOKUJGSJNGFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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